S-Curcumene

Antimicrobial Antifungal Saccharomyces cerevisiae

(S)-ar-Curcumene, also known as (+)-α-curcumene, is a chiral aromatic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₂ and molecular weight of 202.33 g/mol, bearing a p-tolyl moiety attached to a chiral alkenyl side chain. The compound occurs naturally as a constituent of essential oils from Curcuma aromatica rhizomes (reported at 23.18% relative abundance) and Curcuma longa, and serves as an odor component in distantly related corals.

Molecular Formula C15H22
Molecular Weight 202.33 g/mol
CAS No. 4176-06-1
Cat. No. B162097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Curcumene
CAS4176-06-1
Molecular FormulaC15H22
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)CCC=C(C)C
InChIInChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1
InChIKeyVMYXUZSZMNBRCN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





S-Curcumene (CAS 4176-06-1) for Research Procurement: Compound Class and Baseline Characterization


(S)-ar-Curcumene, also known as (+)-α-curcumene, is a chiral aromatic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₂ and molecular weight of 202.33 g/mol, bearing a p-tolyl moiety attached to a chiral alkenyl side chain [1]. The compound occurs naturally as a constituent of essential oils from Curcuma aromatica rhizomes (reported at 23.18% relative abundance) and Curcuma longa, and serves as an odor component in distantly related corals [2][3]. As a single-enantiomer sesquiterpene, (S)-ar-curcumene exhibits stereospecific interactions in biological systems that racemic mixtures or structurally related bisabolane-type sesquiterpenes do not replicate [4].

Why Generic Substitution of S-Curcumene with Other Sesquiterpenes or Curcuminoids Fails in Research Applications


Generic substitution of (S)-ar-curcumene with alternative sesquiterpenes (e.g., β-curcumene, β-bisabolene, zingiberene) or with curcuminoids (e.g., curcumin) cannot replicate its specific activity profile. Structurally, β-curcumene differs from α-curcumene by reduction of the p-tolyl group to a 4-methylcyclohexa-1,4-dien-1-yl group, altering aromaticity and molecular recognition properties [1]. The (S)-enantiomer possesses stereospecific bioactivity; the (R)-isomer (CAS 644-30-4) exhibits distinct pharmacological behavior [2]. In antimicrobial assays, fungal strains demonstrate significantly higher sensitivity to α-curcumene (MIC/MFC = 0.8 mg/mL against Saccharomyces cerevisiae) compared to bacterial strains, a selectivity pattern not universally shared across the sesquiterpene class [3]. Curcuminoids, while co-occurring in Curcuma species, possess divergent molecular targets and physicochemical properties that preclude direct interchangeability in mechanistic studies [4].

Quantitative Evidence Guide: S-Curcumene Differentiation Data for Informed Procurement Decisions


Fungal vs. Bacterial Selectivity: MIC/MFC of α-Curcumene Against Saccharomyces cerevisiae

α-Curcumene exhibits pronounced selectivity toward fungal strains over bacterial strains, with Saccharomyces cerevisiae showing the highest sensitivity among tested microorganisms. This selectivity profile distinguishes α-curcumene from broad-spectrum antimicrobial sesquiterpenes such as germacrone [1].

Antimicrobial Antifungal Saccharomyces cerevisiae

Synergistic Enhancement of Imipenem Activity Against Enterobacter cloacae by α-Curcumene

α-Curcumene demonstrates statistically significant synergism with imipenem against clinical isolates of Enterobacter cloacae at concentrations of 1 mM and 5 mM [1]. This antibiotic-potentiating effect distinguishes α-curcumene from other Curcuma-derived sesquiterpenes such as ar-turmerone, for which comparable imipenem synergism data are not established.

Antibiotic synergism Imipenem Enterobacter cloacae

Larvicidal Activity: LC50 Values of ar-Curcumene Against Three Disease-Vector Mosquito Species

ar-Curcumene exhibits potent larvicidal activity against early third instar larvae of three major mosquito vectors, with LC50 values ranging from 10.45 to 12.24 µg/mL [1]. In direct comparison, ar-curcumene (LC50 = 10.45-12.24 µg/mL) demonstrates consistently higher potency than its co-occurring analog epi-β-bisabolol (LC50 = 14.68-17.27 µg/mL) across all three mosquito species tested.

Larvicide Mosquito control Vector-borne disease

Non-Target Organism Safety: LC50 of ar-Curcumene Against Mosquito Biocontrol Agent Poecilia reticulata

ar-Curcumene exhibits low acute toxicity against the mosquito biocontrol agent Poecilia reticulata (guppy), with LC50 exceeding 1500 ppm [1]. This safety margin contrasts favorably with synthetic larvicides such as temephos, which demonstrate higher non-target toxicity to aquatic organisms.

Ecotoxicology Biosafety Poecilia reticulata

Species-Specific Biomarker: Ar-Curcumene as Diagnostic Terpene for Curcuma longa Authentication

Ar-Curcumene was detected exclusively in Curcuma longa among five Indian Curcuma species analyzed (C. amada, C. aromatica, C. caesia, C. longa, and C. zedoaria), alongside β-sesquiphellandrene and α-zingiberene [1]. In contrast, curzerene, isoborneol, and germacrene D were absent from both C. longa and C. amada. C. caesia is characterized by the presence of δ-cadinene.

Metabolomics Species authentication Chemotaxonomy

Analytical Reference Standard: GC-MS Verified Purity and Procurement Specifications for (S)-ar-Curcumene

Commercially available (S)-ar-curcumene reference standards are supplied with analytically verified purity of 98% (HPLC/GC) and are suitable for GC-MS calibration, essential oil composition studies, and metabolomics workflows [1]. In contrast, structurally related sesquiterpenes such as β-curcumene are not routinely available as certified single-enantiomer analytical standards.

Analytical chemistry GC-MS Reference standard

Research and Industrial Application Scenarios for S-Curcumene (CAS 4176-06-1)


Vector Control Research: Botanical Larvicide Development with Quantified Mosquito Species Potency

S-Curcumene is appropriate for vector control laboratories developing botanical larvicides against Anopheles stephensi (LC50 = 10.45 µg/mL), Aedes aegypti (LC50 = 11.24 µg/mL), and Culex quinquefasciatus (LC50 = 12.24 µg/mL) [1]. Its superior potency over the co-occurring analog epi-β-bisabolol (LC50 range 14.68-17.27 µg/mL) and favorable non-target safety profile (LC50 > 1500 ppm against P. reticulata) position it as a prioritized lead compound for eco-friendly mosquito control programs targeting malaria, dengue, chikungunya, and Zika virus vectors [1].

Antimicrobial Resistance Research: Imipenem Potentiation Against Enterobacter cloacae

Microbiology laboratories investigating antibiotic resistance reversal strategies should consider S-Curcumene for its demonstrated synergism with imipenem against Enterobacter cloacae clinical isolates at concentrations of 1 mM and 5 mM [2]. This specific synergism with a carbapenem antibiotic distinguishes α-curcumene from sesquiterpenes lacking established antibiotic-potentiating activity and supports its use in combination therapy screening programs targeting carbapenem-resistant Enterobacteriaceae [2].

Curcuma Species Authentication: Analytical Reference Standard for Herbal Quality Control

Quality control and analytical chemistry laboratories engaged in herbal product authentication should procure S-Curcumene as a validated GC-MS reference standard for Curcuma longa identification. Ar-Curcumene is detected exclusively in C. longa among five tested Indian Curcuma species (C. amada, C. aromatica, C. caesia, C. zedoaria), making it a diagnostic biomarker for turmeric authentication [3]. Commercially available analytical standards with 98% verified purity support reproducible calibration and species discrimination in regulatory compliance and adulteration detection workflows .

Essential Oil Composition Analysis: GC-MS Calibration for Volatile Profiling Studies

Natural product chemistry laboratories conducting essential oil characterization of Zingiberaceae species require authenticated S-Curcumene for accurate GC-MS quantification. ar-Curcumene is a major volatile constituent in Curcuma aromatica essential oil (23.18% relative abundance) and a key component in Curcuma longa volatiles [4][3]. Procurement of high-purity (S)-ar-curcumene (≥98%) as an analytical standard enables precise retention time alignment, response factor determination, and quantitative analysis in complex essential oil matrices .

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